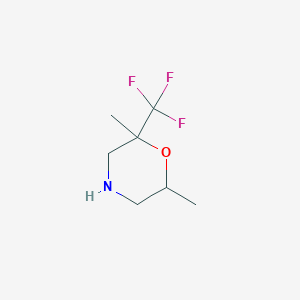
2,6-Dimethyl-2-(trifluoromethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-2-(trifluoromethyl)morpholine is a chemical compound with the molecular formula C7H12F3NO It is a derivative of morpholine, characterized by the presence of two methyl groups and a trifluoromethyl group attached to the morpholine ring
準備方法
The synthesis of 2,6-Dimethyl-2-(trifluoromethyl)morpholine typically involves the reaction of morpholine with trifluoromethylating agents under controlled conditions One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3)
Industrial production methods may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
2,6-Dimethyl-2-(trifluoromethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydride (NaH) and alkyl halides.
Addition: The compound can participate in addition reactions with electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.
科学的研究の応用
2,6-Dimethyl-2-(trifluoromethyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to modulate biological pathways makes it a valuable compound for drug discovery.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of 2,6-Dimethyl-2-(trifluoromethyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. Once inside the cell, it can modulate specific pathways by binding to active sites on enzymes or receptors, altering their activity.
類似化合物との比較
2,6-Dimethyl-2-(trifluoromethyl)morpholine can be compared with other morpholine derivatives, such as:
2,6-Dimethylmorpholine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Trifluoromethylmorpholine: Contains only one trifluoromethyl group, leading to variations in reactivity and applications.
2,6-Dimethyl-4-(trifluoromethyl)morpholine:
The presence of the trifluoromethyl group in this compound makes it unique, providing enhanced stability, lipophilicity, and reactivity compared to its analogs.
特性
分子式 |
C7H12F3NO |
|---|---|
分子量 |
183.17 g/mol |
IUPAC名 |
2,6-dimethyl-2-(trifluoromethyl)morpholine |
InChI |
InChI=1S/C7H12F3NO/c1-5-3-11-4-6(2,12-5)7(8,9)10/h5,11H,3-4H2,1-2H3 |
InChIキー |
PWJAHHMKMCIOAD-UHFFFAOYSA-N |
正規SMILES |
CC1CNCC(O1)(C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl ((7-chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycinate](/img/structure/B13245853.png)
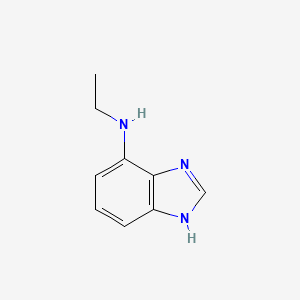
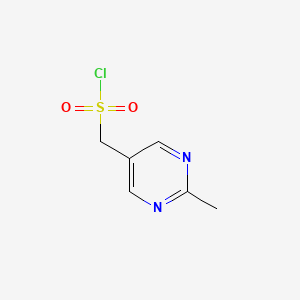
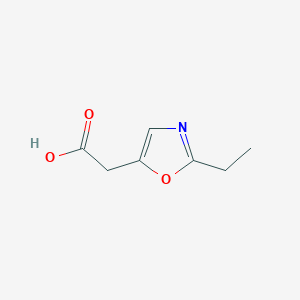
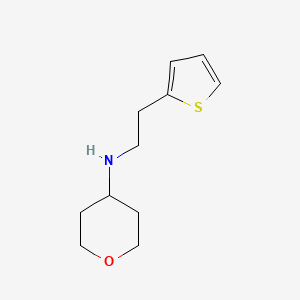


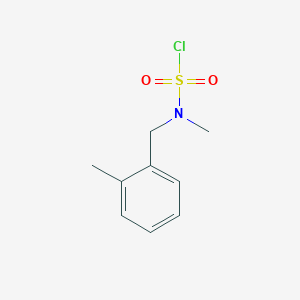
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(3-methylphenyl)propanoic acid](/img/structure/B13245888.png)
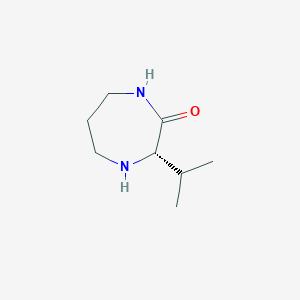
![2-Methyl-2-[(oxan-4-ylmethyl)amino]propane-1,3-diol](/img/structure/B13245897.png)
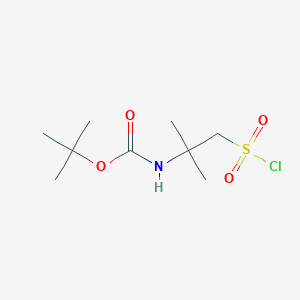
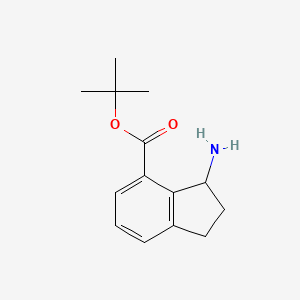
![3-[(3-Chlorophenyl)sulfanyl]pyrrolidine](/img/structure/B13245917.png)
